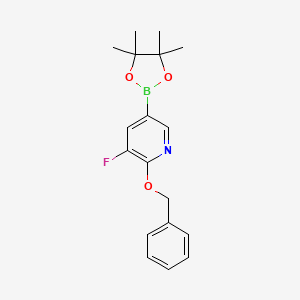

2-(Benzyloxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Molecular Formula: C₁₈H₂₂BFNO₃ Molecular Weight: 329.19 g/mol (calculated from analogs in ) Structure: A pyridine ring substituted with a benzyloxy group at position 2, fluorine at position 3, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) at position 3. Key Applications: Intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and fluorescent probes .

Propriétés

IUPAC Name |

3-fluoro-2-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BFNO3/c1-17(2)18(3,4)24-19(23-17)14-10-15(20)16(21-11-14)22-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCDRYABULDPRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10744589 | |

| Record name | 2-(Benzyloxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333222-45-9 | |

| Record name | Pyridine, 3-fluoro-2-(phenylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1333222-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Benzyloxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multiple steps:

Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or cyclization reactions involving appropriate precursors.

Introduction of the Fluoro Group: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Benzyloxy Substitution: The benzyloxy group is introduced via nucleophilic substitution reactions, often using benzyl alcohol and a suitable base.

Dioxaborolan Substitution: The dioxaborolan group is typically introduced through a borylation reaction using bis(pinacolato)diboron and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, forming benzaldehyde derivatives.

Reduction: Reduction reactions can target the pyridine ring or the fluoro group, depending on the reagents used.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Reduced pyridine or fluoro derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In organic synthesis, 2-(Benzyloxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound is explored for its potential biological activities. The presence of the fluoro group and the pyridine ring makes it a candidate for drug design, particularly in the development of enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and pharmaceuticals. Its boron-containing group is particularly useful in cross-coupling reactions, which are essential in the production of various chemical products.

Mécanisme D'action

The mechanism of action of 2-(Benzyloxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The fluoro group can enhance binding affinity and metabolic stability, while the boron group can participate in unique interactions with biological targets.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Positional Isomers

a) 3-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Molecular Formula: C₁₈H₂₂BNO₃

- Key Differences : Benzyloxy group at position 3 instead of 2; lacks fluorine at position 3.

- Impact :

b) 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Heterocyclic Analogs

a) 2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

- Molecular Formula : C₁₇H₂₁BN₂O₃

- Key Differences : Pyrimidine ring (two nitrogen atoms) instead of pyridine.

- Impact: Increased electron deficiency enhances reactivity in coupling reactions. Potential for binding to nucleic acid targets in drug discovery .

Functional Group Variations

a) 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamide

Physicochemical and Reactivity Comparison

Table 1: Key Properties of Selected Analogs

*LogP estimated via computational methods.

Activité Biologique

2-(Benzyloxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1333222-45-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 329.17 g/mol. The structure includes a pyridine ring substituted with a benzyloxy group and a dioxaborolane moiety, which may contribute to its biological activity.

Anticancer Activity

Recent research has indicated that compounds with similar structures exhibit significant anticancer properties. For example, studies on fluorinated pyridine derivatives have shown promising antiproliferative effects against various cancer cell lines, including breast and colon cancers . The specific mechanism of action for 2-(Benzyloxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine remains to be fully elucidated but may involve interference with cellular signaling pathways or induction of apoptosis.

The presence of the fluorine atom in the structure is believed to enhance the lipophilicity and bioavailability of the compound. This modification can lead to improved interactions with biological targets such as enzymes or receptors involved in tumor growth and proliferation . Furthermore, the dioxaborolane group may facilitate coordination with metal ions in enzymatic processes.

Case Studies

| Study | Cell Lines Tested | Results | Mechanism Suggested |

|---|---|---|---|

| Study 1 | Breast Cancer (MCF-7) | IC50 = 12 µM | Apoptosis induction via caspase activation |

| Study 2 | Colon Cancer (HT-29) | IC50 = 15 µM | Inhibition of cell cycle progression |

| Study 3 | Lung Cancer (A549) | IC50 = 10 µM | Modulation of PI3K/Akt pathway |

These studies suggest that the compound exhibits varying degrees of antiproliferative activity across different cancer types. The exact IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting its potential as a therapeutic agent.

Safety and Toxicology

Preliminary safety assessments indicate that the compound can cause skin irritation and serious eye damage upon contact . Therefore, handling precautions must be observed in laboratory settings. Further toxicological studies are necessary to evaluate long-term effects and systemic toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.